N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

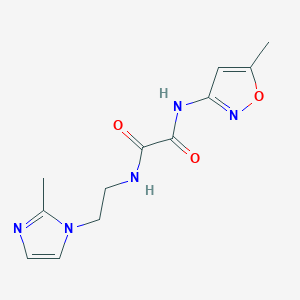

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl group linking two nitrogen atoms. The N1-substituent comprises a 2-(2-methyl-1H-imidazol-1-yl)ethyl moiety, while the N2-substituent is a 5-methylisoxazol-3-yl group. This compound belongs to a broader class of oxalamides, which are recognized for their diverse applications in pharmaceuticals and flavor chemistry. For instance, structurally related oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) have been identified as potent umami flavor agonists , while others, such as BNM-III-170, are investigated for therapeutic applications like vaccine enhancement .

The synthesis of such compounds typically involves coupling reactions between oxalyl chloride derivatives and amine-containing substituents. Spectral characterization (IR, NMR, MS) would align with methods described for related structures, such as IR peaks for NHCO (~3200 cm⁻¹) and carbonyl (1678–1685 cm⁻¹) groups .

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-8-7-10(16-20-8)15-12(19)11(18)14-4-6-17-5-3-13-9(17)2/h3,5,7H,4,6H2,1-2H3,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASVBQWLAXPODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and isoxazole intermediates, followed by their coupling through an oxalamide linkage. Key steps include:

Synthesis of 2-methyl-1H-imidazole: This can be achieved through the cyclization of glyoxal with methylamine.

Synthesis of 5-methylisoxazole: This involves the cyclization of a suitable precursor, such as 3-methyl-2-butanone oxime, under acidic conditions.

Coupling Reaction: The final step involves the reaction of the imidazole and isoxazole intermediates with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The imidazole and isoxazole rings can be oxidized under strong oxidizing conditions.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole and isoxazole rings.

Reduction: Amines derived from the reduction of the oxalamide group.

Substitution: Substituted imidazole and isoxazole derivatives.

Scientific Research Applications

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The imidazole and isoxazole rings can interact with enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s imidazole-isoxazole combination is unique among the compared analogs.

- Unlike S336 and JECFA No. 1769, which feature aromatic/heteroaromatic substituents, the target compound lacks methoxy or pyridyl groups, likely reducing its metabolic stability but improving solubility.

Umami Agonist Activity

S336 (EC₅₀ ~0.3 µM) is a benchmark umami agonist due to its dimethoxybenzyl and pyridylethyl groups, which optimize T1R1/T1R3 receptor binding . The target compound’s imidazole-isoxazole substituents may alter potency; imidazole’s basicity could enhance solubility but reduce affinity compared to S336’s hydrophobic aryl groups.

Biological Activity

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound involves the reaction of 2-(2-methyl-1H-imidazol-1-yl)ethanol with 5-methylisoxazole in the presence of appropriate coupling agents. The yield and purity are crucial for ensuring the compound's biological activity.

Antimicrobial Properties

Research indicates that derivatives of imidazole, such as this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, particularly anaerobic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction . A notable study reported that related compounds exhibited IC50 values ranging from 0.3 to 72 µM against human cytochrome P450 enzymes, suggesting potential for anticancer applications .

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Molecular Interactions : The presence of imidazole and isoxazole rings allows for π–π stacking and hydrogen bonding interactions, which enhance binding affinity to biological targets.

| Interaction Type | Description |

|---|---|

| π–π Stacking | Stabilizes molecular structure |

| Hydrogen Bonding | Facilitates interaction with biological macromolecules |

Case Studies

Several case studies have highlighted the compound's potential:

- Study on Anticancer Activity : A derivative was tested against HeLa and MCF-7 cell lines, showing significant cytotoxicity with IC50 values lower than 0.5 µM .

- Antimicrobial Efficacy : Another study demonstrated that related compounds displayed broad-spectrum antimicrobial activity, with particular effectiveness against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.